molecular formula C16H19N7O2 B3001499 N-(3-(1H-imidazol-1-yl)propyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1421444-20-3

N-(3-(1H-imidazol-1-yl)propyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B3001499
M. Wt: 341.375
InChI Key: HRRXNQBFXCEGBI-UHFFFAOYSA-N
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Description

The compound N-(3-(1H-imidazol-1-yl)propyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic molecule that appears to be designed for potential biological activity, given its structural complexity and the presence of multiple heterocyclic rings. The molecule contains an imidazole ring, which is a common feature in many biologically active compounds, linked to a pyrimidine ring, another important pharmacophore, via an acetamide spacer. The presence of a pyrazole ring suggests potential for interaction with various biological targets, as this motif is often seen in drug design.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives was achieved in five steps starting from methyl 3-methoxy-5-methylbenzoate . Although the exact synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is not detailed, similar synthetic strategies could potentially be applied, with modifications to incorporate the imidazole ring and the appropriate side chains.

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic rings that are known to contribute to the binding affinity and specificity of small molecules to biological targets. The imidazole ring is a five-membered planar ring that can act as a hydrogen bond donor or acceptor, which is crucial for its interaction with enzymes or receptors. The pyrimidine and pyrazole rings can also engage in various non-covalent interactions, enhancing the molecule's ability to bind to specific sites within biological macromolecules.

Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of reactive functional groups. For example, the acetamide moiety could be involved in hydrolysis reactions under certain conditions, potentially leading to the formation of the corresponding acid and amine. The heterocyclic rings may also participate in electrophilic substitution reactions or act as ligands in metal-catalyzed transformations, as suggested by the copper-catalyzed dicarbonylation of imidazo[1,2-a]pyridines described in the literature .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(3-(1H-imidazol-1-yl)propyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide are not explicitly provided, we can infer that the molecule is likely to be relatively polar due to the presence of multiple nitrogen atoms and the acetamide group. This could affect its solubility in various solvents, which is an important consideration for its potential use as a drug. The molecule's stability might also be influenced by the susceptibility of the acetamide linkage to hydrolysis and the potential tautomerism of the heterocyclic rings, as seen in the rearrangements of related compounds .

Safety And Hazards

This involves studying the potential risks associated with handling or exposure to the compound. This could include toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties.


Please consult with a qualified professional or refer to the appropriate resources for detailed information.


properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c1-13-20-14(23-8-3-5-19-23)10-16(21-13)25-11-15(24)18-4-2-7-22-9-6-17-12-22/h3,5-6,8-10,12H,2,4,7,11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRXNQBFXCEGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NCCCN2C=CN=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

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